![molecular formula C20H16N4O3 B2472814 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea CAS No. 942002-05-3](/img/no-structure.png)

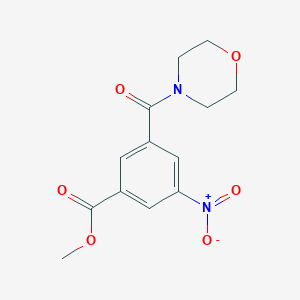

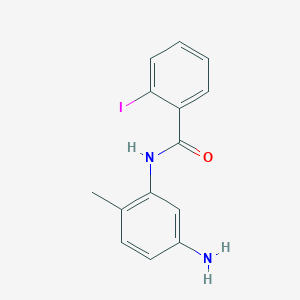

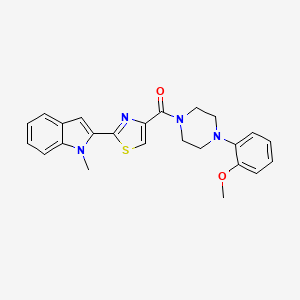

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. This compound is a member of the quinazoline family of compounds, which are known for their diverse biological activities.

科学的研究の応用

- Furan-2-ylmethylurea derivatives have demonstrated promising antimicrobial and antiviral activities . Researchers explore their potential as novel agents to combat infectious diseases.

- Furan compounds serve as building blocks for biomass-derived platform molecules. Recent research focuses on heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates, including furan-2-ylmethylurea . Catalysts play a crucial role in achieving high yields of target amines.

- Investigating the structure–activity relationship of furan-2-ylmethylurea derivatives informs the design of more efficient and stable heterogeneous catalysts. Researchers explore the impact of factors such as active metals, supports, and reaction conditions .

Antimicrobial and Antiviral Agents

Catalysis and Biomass Conversion

Structure–Activity Relationship Studies

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also interact with various biological targets.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may affect multiple biochemical pathways.

Result of Action

A compound with a similar structure was found to exhibit antimicrobial activity against pathogens such as escherichia coli, salmonella typhi, and staphylococcus aureus . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also have antimicrobial effects.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea' involves the condensation of 2-furancarboxaldehyde with anthranilic acid to form 3-(furan-2-ylmethyl)anthranilic acid. This intermediate is then cyclized with urea and phosphoryl chloride to form 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea.", "Starting Materials": [ "2-furancarboxaldehyde", "anthranilic acid", "urea", "phosphoryl chloride", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with anthranilic acid in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid to form 3-(furan-2-ylmethyl)anthranilic acid.", "Step 2: Cyclization of 3-(furan-2-ylmethyl)anthranilic acid with urea and phosphoryl chloride in the presence of DMF to form 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea.", "Step 3: Reaction of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea with phenyl isocyanate in the presence of triethylamine to form the final product." ] } | |

CAS番号 |

942002-05-3 |

製品名 |

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |

分子式 |

C20H16N4O3 |

分子量 |

360.373 |

IUPAC名 |

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |

InChI |

InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |

InChIキー |

DUXNUPGQZRLSFE-PTGBLXJZSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)

![(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2472741.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)

![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)